molecular formula C13H13N3O2S B2818077 Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 477857-70-8

Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2818077
CAS No.: 477857-70-8
M. Wt: 275.33
InChI Key: KAQXCRBWTLGJQR-UHFFFAOYSA-N
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Description

“Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone” is a chemical compound with the molecular formula C13H13N3O2S . It has an average mass of 275.326 Da and a monoisotopic mass of 275.072845 Da . This compound is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of semi/thio carbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring is used to prepare the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholino group attached to a phenyl-1,2,3-thiadiazol-5-yl methanone .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 275.33 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Antitumor Activity

  • A study discussed the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating significant inhibition of cancer cell proliferation in A549, BGC-823, and HepG-2 lines, indicating its potential antitumor activity (Zhi-hua Tang, W. Fu, 2018).

Enzyme Inhibition

  • Research on thiophene-based heterocyclic compounds, including morpholino derivatives, showed that these compounds have in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are of interest for developing new therapeutic agents (A. Cetin, F. Türkan, E. Bursal, M. Murahari, 2021).

Imaging Agent for Parkinson's Disease

  • A compound similar in class, HG-10-102-01, was synthesized and explored as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the role of morpholino derivatives in medical imaging applications (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

Antibacterial and Antifungal Activity

Structural Exploration and Analysis

Properties

IUPAC Name

morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQXCRBWTLGJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328531
Record name morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477857-70-8
Record name morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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